Orotic acid hydrazide

Übersicht

Beschreibung

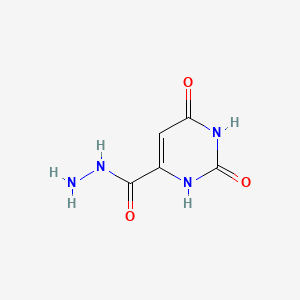

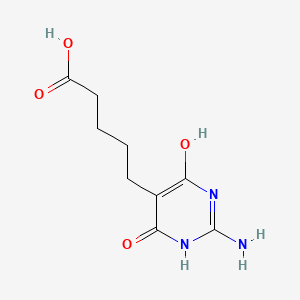

Orotic acid hydrazide is a derivative of orotic acid, a natural product involved in many biological processes . Orotic acid is an intermediate in the biosynthesis of pyrimidine, an essential component of DNA and RNA . It can enhance cardiac output, aid in recovery from heart failure, behave as a growth stimulant in mammals, and assist in the absorption of essential nutrients . Many orotic acid analogs exhibit antitumor and antimicrobial activities .

Synthesis Analysis

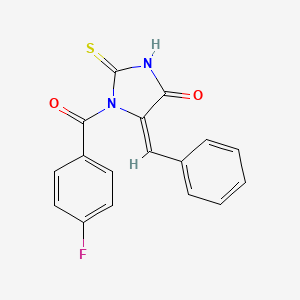

N-arylhydrazone derivatives of orotic acid have been synthesized . The synthesis was conducted by adding a catalytic amount of HCl to a solution of 2 mmol orotic acid in ethanol/butanol . The resulting mixture was refluxed for 10 hours with stirring, followed by in vacuo evaporation of the solvent .Molecular Structure Analysis

The molecular structure of orotic acid hydrazide is represented by the InChIKey: WUIOHZXWHJANCJ-UHFFFAOYSA-N .Chemical Reactions Analysis

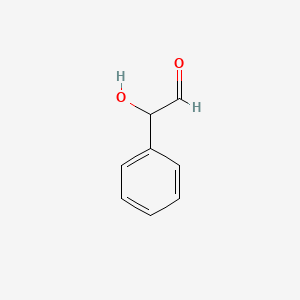

In the synthesis of N-arylhydrazone derivatives of orotic acid, a mixture containing the orotic hydrazide and an appropriate aromatic aldehyde with a catalytic amount of acetic acid was heated under reflux and stirring for 3 hours in ethanol .Wissenschaftliche Forschungsanwendungen

Stem Cell Proliferation

Orotic acid hydrazide derivatives have been synthesized and evaluated for their potential to stimulate human mesenchymal stem cells (hMSCs). These cells have self-renewable and proliferation capabilities and are commonly isolated from bone marrow. Some orotic acid hydrazide derivatives exhibit a significant effect on the proliferation rate of these stem cells, which is crucial for tissue engineering and regenerative medicine .

Cardiac Recovery Enhancement

Orotic acid is known to enhance cardiac output and aid in the recovery from heart failure. Derivatives of orotic acid, including hydrazide forms, may inherit these properties and could potentially be used to develop treatments that assist in cardiac rehabilitation .

Nucleating Agent for Biopolymers

Research has shown that orotic acid can act as a bio-nucleating agent for poly-lactic acid (PLA), a bio-based biodegradable polymer. The addition of orotic acid to PLA significantly increases its crystallinity and reduces the incubation time for crystallization, which is beneficial for improving the material properties of PLA in various applications, such as in biodegradable packaging and medical implants .

Antitumor and Antimicrobial Activities

Orotic acid analogs, including hydrazide derivatives, have exhibited remarkable antitumor and antimicrobial activities. These properties make them valuable for the development of new therapeutic agents in the treatment of cancer and infections .

Enzyme Inhibition

Some orotic acid hydrazide derivatives serve as enzyme inhibitors. This is significant because enzyme inhibition is a key mechanism in drug action, allowing for the control of metabolic pathways that are essential for the survival of pathogens or cancer cells .

Nutrient Absorption Assistance

Orotic acid is involved in the absorption of essential nutrients such as calcium and magnesium. Its hydrazide derivatives might also assist in this biological process, which is important for maintaining bone health and preventing diseases related to nutrient deficiencies .

Wirkmechanismus

Target of Action

Orotic acid hydrazide, a derivative of orotic acid, has been synthesized and evaluated for its potential as a stimulator of human mesenchymal stem cells . These stem cells, commonly isolated from the bone marrow aspirates of large bones, have the potential for self-renewal and proliferation . Therefore, the primary targets of orotic acid hydrazide are these stem cells.

Mode of Action

Some of the analogs of orotic acid hydrazide exhibit a well to moderate effect on the proliferation rate of human mesenchymal stem cells . This upregulation of proliferation is believed to be due to substitution on the aromatic ring .

Biochemical Pathways

Orotic acid, the parent compound of orotic acid hydrazide, is an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA . It can enhance the cardiac output and aid in the recovery from heart failure . It also behaves as a growth stimulant in mammals and may assist in the absorption of calcium, magnesium, and other essential nutrients .

Result of Action

The result of the action of orotic acid hydrazide is an upregulation of proliferation in human mesenchymal stem cells . This could have potential implications in tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Action Environment

The action environment of orotic acid hydrazide is likely to be within the human body, specifically within the bone marrow where mesenchymal stem cells are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the bone marrow and the overall health status of the individual.

Safety and Hazards

Orotic acid hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Orotic acid and its derivatives have been the focus of interest for many synthetic chemists and biologists for many years due to their synthetic importance and inherent biological activity . Future research may focus on further exploring the potential of orotic acid hydrazide and its derivatives in various biological processes and their possible applications in medicine.

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h1H,6H2,(H,9,11)(H2,7,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIOHZXWHJANCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181005 | |

| Record name | Orotic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orotic acid hydrazide | |

CAS RN |

26409-12-1 | |

| Record name | Orotic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026409121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13QV1UI1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

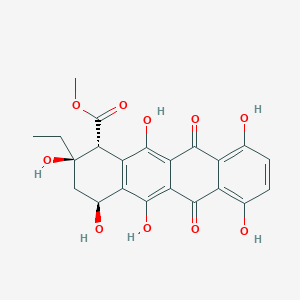

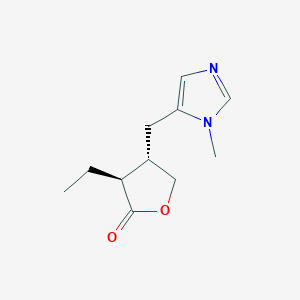

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

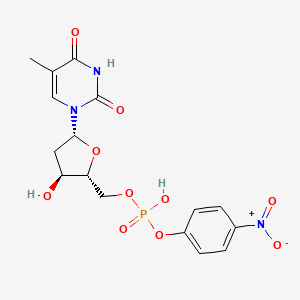

Feasible Synthetic Routes

Q & A

Q1: What evidence supports the formation of orotic acid hydrazide nucleoside monophosphate in vivo?

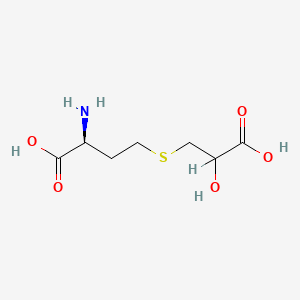

A2: Studies in mice administered with radiolabeled orotic acid hydrazide demonstrated the presence of a radioactive metabolite in the liver []. This metabolite differed chromatographically from known pyrimidines. Further analysis using alkaline hydrolysis and snake venom treatment, which cleave hydrazine and phosphate groups respectively, confirmed the metabolite's identity as orotic acid hydrazide nucleoside monophosphate []. This finding suggests that orotic acid hydrazide is metabolized into a nucleotide analog within living organisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B1211995.png)

![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)

![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)